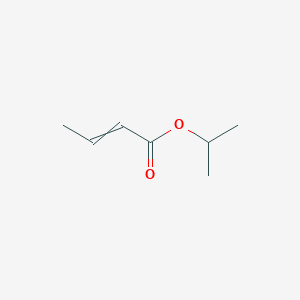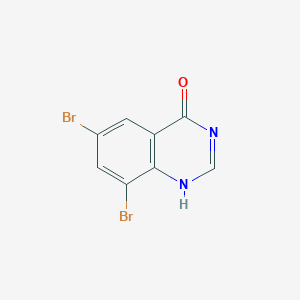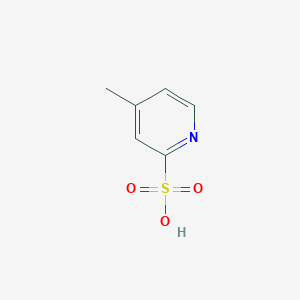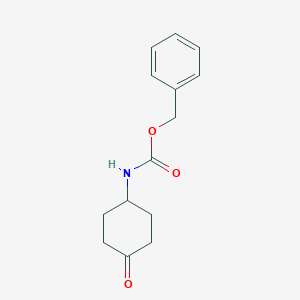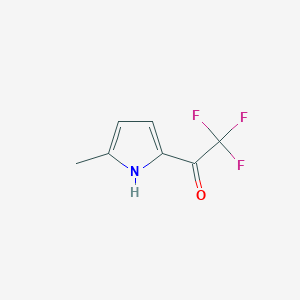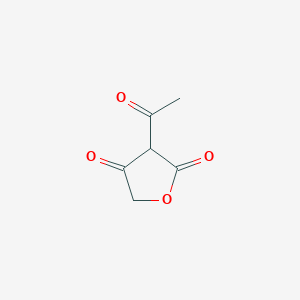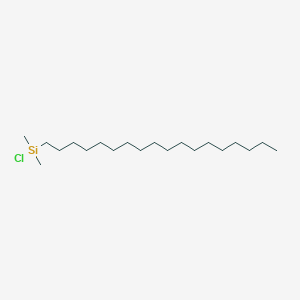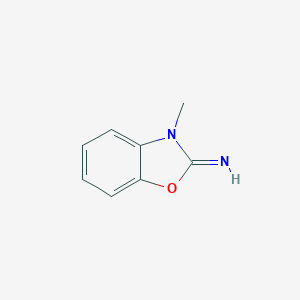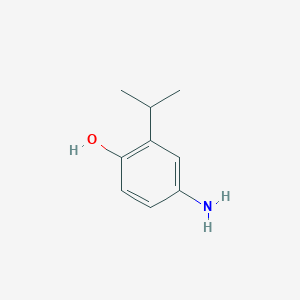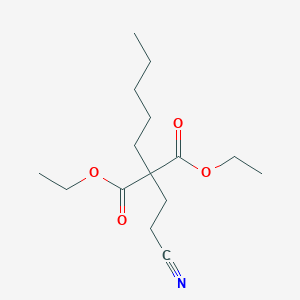
Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester, also known as diethyl pentylmalonate, is a chemical compound that is widely used in scientific research. This molecule is a derivative of malonic acid and is commonly used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester pentylmalonate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. This molecule can undergo nucleophilic addition reactions with various electrophiles, such as alkyl halides and carbonyl compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester pentylmalonate. However, it is considered to be a relatively safe compound with low toxicity. It is not known to have any significant effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl pentylmalonate has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also easy to handle and store. However, one limitation of this compound is that it is not very reactive and requires strong acid catalysts to undergo chemical reactions.
Zukünftige Richtungen
There are several future directions for research on Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester pentylmalonate. One area of research could focus on the development of new synthetic methods for this compound. Another area of research could focus on the use of Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester pentylmalonate as a building block in the synthesis of new pharmaceuticals and agrochemicals. Additionally, research could be conducted to better understand the mechanism of action of this compound and its potential applications in various chemical reactions.
Synthesemethoden
Diethyl pentylmalonate can be synthesized through the reaction of malonic acid with pentyl alcohol and Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester sulfate. This reaction results in the formation of Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester pentylmalonate and ethanol as a byproduct. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Diethyl pentylmalonate is widely used in scientific research as a building block in the synthesis of various organic compounds. It is commonly used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. This molecule is also used as a precursor in the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines.
Eigenschaften
CAS-Nummer |
18755-33-4 |
|---|---|
Produktname |
Malonic acid, 2-cyanoethyl-, pentyl-, diethyl ester |
Molekularformel |
C15H25NO4 |
Molekulargewicht |
283.36 g/mol |
IUPAC-Name |
diethyl 2-(2-cyanoethyl)-2-pentylpropanedioate |
InChI |
InChI=1S/C15H25NO4/c1-4-7-8-10-15(11-9-12-16,13(17)19-5-2)14(18)20-6-3/h4-11H2,1-3H3 |
InChI-Schlüssel |
MDPMDEQKQHCPNA-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCC#N)(C(=O)OCC)C(=O)OCC |
Kanonische SMILES |
CCCCCC(CCC#N)(C(=O)OCC)C(=O)OCC |
Andere CAS-Nummern |
18755-33-4 |
Synonyme |
Propanedioic acid, (2-cyanoethyl)pentyl-, diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



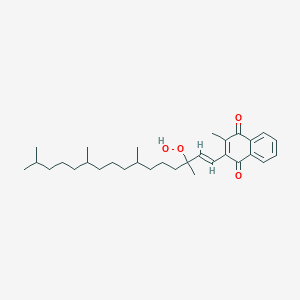
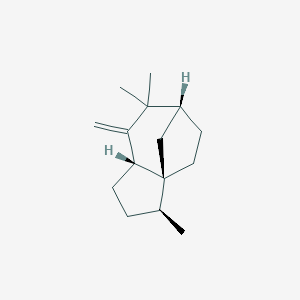
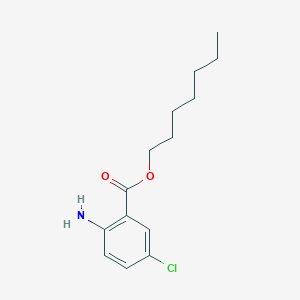
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)
